Product packaging for dTDP-L-olivose(Cat. No.:)

dTDP-L-olivose

Cat. No.: B1264026
M. Wt: 532.33 g/mol
InChI Key: GLUZBIYLBPDBPE-LITXJTQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dTDP-L-olivose is a thymidine diphosphate-activated 2,6-dideoxysugar that serves as an essential glycosyl donor in the biosynthesis of numerous natural products, particularly macrolide antibiotics . Its primary research value lies in combinatorial biosynthesis and pathway engineering for the generation of novel glycosylated compounds . As a dedicated substrate for glycosyltransferases, it enables the transfer of the L-olivose moiety to specific aglycone scaffolds . Studies on oleandomycin biosynthesis have demonstrated that the oleandomycin glycosyltransferase (OleG2) can utilize this compound to glycosylate the erythromycin aglycone, erythronolide B, resulting in the formation of L-3-O-olivosyl-erythronolide B . This highlights its direct application in enzymatic synthesis and the creation of structural analogs. The compound is a central intermediate in specialized metabolic pathways within actinomycetes, and its biosynthesis from dTDP-D-glucose involves multiple enzymatic steps, including a 4,6-dehydration . Researchers utilize this compound to probe and engineer the sugar biosynthesis pathways of antibiotic-producing microorganisms to develop compounds with altered biological activities and potency . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O14P2 B1264026 dTDP-L-olivose

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26N2O14P2

Molecular Weight

532.33 g/mol

IUPAC Name

[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-14,19-21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10-,11+,12+,13+,14-/m0/s1

InChI Key

GLUZBIYLBPDBPE-LITXJTQSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Origin of Product

United States

Biosynthetic Pathway Elucidation of Dtdp L Olivose

Initial Activation of Glucose-1-Phosphate

The biosynthetic journey to dTDP-L-olivose commences with the activation of glucose-1-phosphate, a common cellular monosaccharide. This initial step is critical as it tags the glucose molecule with a deoxythymidine diphosphate (B83284) (dTDP) group, priming it for the subsequent enzymatic transformations.

dTDP-D-Glucose Synthase (e.g., OleS, MtmD) Catalysis

The activation is catalyzed by dTDP-D-glucose synthase, an enzyme that facilitates the reaction between glucose-1-phosphate and deoxythymidine triphosphate (dTTP). In the oleandomycin (B1677203) biosynthetic gene cluster, this enzyme is encoded by the oleS gene. asm.org Homologous enzymes, such as MtmD from the mithramycin pathway, perform a similar function. asm.org This enzyme catalyzes the formation of dTDP-D-glucose and pyrophosphate. researchgate.net The reaction is a key control point in the biosynthesis of many deoxysugars. researchgate.net The OleS protein shows significant sequence similarity to other known dTDP-D-glucose synthases, such as StrD from the streptomycin (B1217042) pathway and DnmL from the daunorubicin (B1662515) pathway. asm.org A conserved motif, LAGGSGTRLRP in OleS, is characteristic of these enzymes. asm.org

Dehydration and Epimerization Steps

Following the initial activation, the dTDP-D-glucose molecule undergoes a series of modifications, including dehydration and epimerization, to alter its stereochemistry and functional groups, paving the way for the formation of the L-olivose structure.

dTDP-D-Glucose 4,6-Dehydratase (e.g., OleE, MtmE) Functionality

The second step in the pathway is the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, a reaction catalyzed by dTDP-D-glucose 4,6-dehydratase. asm.orgjmb.or.kr In the oleandomycin pathway, this enzyme is encoded by the oleE gene. asm.org This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes NAD+ as a cofactor. nih.govwisc.edu The reaction proceeds through an oxidation-dehydration-reduction mechanism to remove the hydroxyl group at the C6 position and introduce a keto group at the C4 position. wisc.eduuniprot.orguniprot.org The OleE protein shares homology with other 4,6-dehydratases like MtmE from the mithramycin pathway and TylA2 from the tylosin (B1662201) pathway. asm.org A conserved NAD+ binding motif, GXGXXG, is present near the N-terminus of these enzymes. asm.orgresearchgate.net

dTDP-4-Keto-6-Deoxyglucose 2,3-Dehydratase (e.g., OleV) Activity

A subsequent dehydration step is catalyzed by dTDP-4-keto-6-deoxyglucose 2,3-dehydratase, the product of the oleV gene in the oleandomycin cluster. nih.govresearchgate.net This enzyme is responsible for the removal of the hydroxyl group at the C2 position. nih.govasm.org OleV belongs to a family of Zn2+-dependent dehydratases and shows strong sequence similarity to enzymes like DnmT from the daunosamine (B1196630) pathway and EryBVI from the erythromycin (B1671065) pathway. researchgate.netasm.org This 2,3-dehydration is a critical step in the formation of 2,6-dideoxysugars. asm.org

dTDP-4-Keto-6-Deoxyglucose 3,5-Epimerase (e.g., OleL) Stereochemical Transformation

The stereochemistry of the sugar intermediate is then altered by dTDP-4-keto-6-deoxyglucose 3,5-epimerase, which is encoded by the oleL gene. nih.govasm.org This enzyme catalyzes the epimerization at both the C3 and C5 positions of the sugar ring. caister.comacs.org This transformation is crucial for converting the D-configured precursor into the L-configured olivose. nih.gov The OleL protein shows similarity to other 3,5-epimerases such as StrM from the streptomycin pathway and EryBVII from the erythromycin pathway. asm.org

Terminal Reductive Steps to this compound

The final steps in the biosynthesis of this compound involve a series of reductions to convert the keto groups introduced in earlier steps into hydroxyl groups, ultimately yielding the final product. The reduction of the intermediate is carried out by enzymes encoded by the oleW and oleU genes. asm.org OleW acts as a 3-reductase, while OleU functions as a 4-ketoreductase. asm.orgcaister.comnih.gov The sequential action of these reductases on the modified sugar intermediate leads to the formation of this compound. oup.com

GeneEnzyme NameFunction in this compound BiosynthesisHomologous Enzymes
oleSdTDP-D-Glucose SynthaseCatalyzes the initial activation of glucose-1-phosphate to dTDP-D-glucose. asm.orgMtmD, StrD, DnmL asm.org
oleEdTDP-D-Glucose 4,6-DehydrataseConverts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. asm.orgMtmE, TylA2 asm.org
oleVdTDP-4-Keto-6-Deoxyglucose 2,3-DehydrataseCatalyzes the C2 deoxygenation. nih.govresearchgate.netDnmT, EryBVI asm.org
oleLdTDP-4-Keto-6-Deoxyglucose 3,5-EpimerasePerforms stereochemical inversion at C3 and C5. asm.orgcaister.comStrM, EryBVII asm.org
oleWdTDP-hexose-3-reductaseReduces the keto group at the C3 position. asm.orgTü99-orf11 asm.org
oleUdTDP-hexose-4-ketoreductaseReduces the keto group at the C4 position. caister.comnih.govStrL, DnmV, EryBIV caister.com

dTDP-4-Keto-2,6-Dideoxyglucose Reductase (e.g., OleU, MtmC) Mechanisms

The reduction of the C4-keto group of the dideoxyglucose intermediate is a pivotal step in defining the final deoxysugar product. This reaction is catalyzed by a family of NAD(P)H-dependent reductases. In the biosynthesis of L-olivose and related sugars, enzymes such as OleU from the oleandomycin pathway and the bifunctional MtmC from the mithramycin pathway serve as prime examples of this enzymatic activity. nih.govresearchgate.net

The enzyme OleU , found in the oleandomycin gene cluster of Streptomyces antibioticus, is a dTDP-4-ketohexulose reductase. nih.govcaister.com It is a polypeptide of 295 amino acids with an estimated molecular weight of 32,098 Daltons. nih.gov OleU displays sequence similarity to a broad family of sugar reductases, including StrL from the streptomycin pathway and DnmV from the daunorubicin pathway. nih.gov The function of OleU is to catalyze the stereospecific reduction of the C4-carbonyl group of a dTDP-4-keto-2,6-dideoxyhexose intermediate. oup.comresearchgate.net This 4-ketoreduction step occurs after the C2 and C3 modifications, leading to the formation of this compound. oup.com The flexibility of OleU allows it to reduce sugar substrates regardless of whether the C2 position has been deoxygenated, enabling its participation in the biosynthesis of L-olivose, L-oleandrose, and L-rhamnose. caister.com

MtmC , from the mithramycin-producing organism Streptomyces argillaceus, presents a fascinating case of enzymatic multifunctionality. researchgate.netnih.gov It functions as both a C4-ketoreductase and a C3-methyltransferase, with its activity dictated by the available cofactor. researchgate.netnih.gov

As a Ketoreductase: In the presence of NADPH, MtmC catalyzes the C4-ketoreduction of dTDP-4-keto-2,6-dideoxy-D-glucose to generate TDP-D-olivose. researchgate.net

As a Methyltransferase: When S-adenosyl-methionine (SAM) is present, MtmC catalyzes the C3-methylation of the same substrate to produce TDP-4-keto-D-mycarose, a precursor to the sugar D-mycarose. researchgate.net

Structural studies have provided insight into this dual functionality. MtmC possesses a single cofactor-binding pocket that can accommodate either the bulky NADPH or the smaller SAM. nih.gov A key tyrosine residue (Tyr79) acts as a "lid" that covers the sugar substrate during the methyl transfer reaction. This residue undergoes a significant conformational change, swinging out of the active site, which is believed to facilitate the release of the methylated product and open the active site for the binding of NADPH prior to the reduction reaction. nih.gov This remarkable mechanism allows for the controlled synthesis of two different deoxysugar building blocks from a common precursor by a single enzyme. nih.gov

Table 1: Comparison of dTDP-4-Keto-2,6-Dideoxyglucose Reductases

Feature OleU MtmC
Organism Streptomyces antibioticus nih.gov Streptomyces argillaceus nih.gov
Function Monofunctional C4-ketoreductase nih.govcaister.com Bifunctional C4-ketoreductase and C3-methyltransferase researchgate.netnih.gov
Substrate dTDP-4-keto-2,6-dideoxyhexose intermediates caister.comoup.com dTDP-4-keto-2,6-dideoxy-D-glucose researchgate.net
Product (Ketoreduction) This compound oup.com TDP-D-olivose researchgate.net
Cofactor (Ketoreduction) NAD(P)H oup.com NADPH researchgate.net
Key Structural Feature Homology to StrL and DnmV reductases nih.gov Tyr79 "lid" for cofactor-dependent functional switching nih.gov

dTDP-4-Dehydro-2,6-Dideoxy-α-D-Glucose 3-Reductase (e.g., OleW) Role

The enzymatic steps leading to the formation of the 2,6-dideoxy structure of L-olivose involve modifications at both the C2 and C3 positions of the sugar ring. The enzyme OleW , also from the oleandomycin gene cluster, plays a crucial role in this process as a dTDP-4-dehydro-2,6-dideoxy-α-D-glucose 3-reductase (more accurately described in this context as a dTDP-4-keto-2,6-dideoxy-D-glucose 3-reductase). nih.govcore.ac.uk

OleW functions in concert with a 2,3-dehydratase, OleV, to achieve the C2-deoxygenation. nih.gov The proposed pathway involves the initial formation of a dTDP-4-keto-2,3-dideoxyglucose intermediate by OleV. Subsequently, OleW catalyzes the NAD(P)H-dependent reduction of the keto group at the C3 position. nih.govcore.ac.uk This 3-ketoreduction results in the formation of a hydroxyl group, a critical step in establishing the correct stereochemistry of the final L-olivose molecule. core.ac.uk The enzyme is classified under EC 1.1.1.384 and is known to be involved in the biosynthesis of several deoxysugars, including both L- and D-olivose. creative-enzymes.com The coordinated action of OleV and OleW is therefore essential for the C2-deoxygenation required for the transformation of the dTDP-4-keto-6-deoxy-D-glucose precursor into the 2,6-dideoxysugar backbone of L-olivose. nih.gov

Table 2: Enzyme Roles in this compound Biosynthesis

Enzyme Gene Function Role in Pathway
dTDP-4-Keto-2,6-Dideoxyglucose Reductase oleU C4-Ketoreduction nih.gov Catalyzes the final reduction step to form the C4-hydroxyl group of this compound. oup.com
dTDP-4-Keto-2,6-Dideoxyglucose Reductase / Methyltransferase mtmC Bifunctional C4-Ketoreduction / C3-Methylation researchgate.net In other pathways, demonstrates the C4-ketoreductase activity necessary for olivose synthesis. researchgate.net
dTDP-4-Dehydro-2,6-Dideoxy-α-D-Glucose 3-Reductase oleW C3-Ketoreduction nih.govcreative-enzymes.com Works with OleV (2,3-dehydratase) to achieve C2-deoxygenation by reducing the C3-keto group. nih.govcore.ac.uk

Genetic Organization and Regulatory Mechanisms of Dtdp L Olivose Biosynthesis

Identification and Characterization of Biosynthetic Gene Clusters (e.g., oleandomycin (B1677203), mithramycin)

The genes responsible for dTDP-L-olivose biosynthesis are frequently found within the larger biosynthetic gene clusters (BGCs) of natural products that incorporate this sugar. The characterization of these clusters in various microorganisms has provided significant insights into the enzymatic steps and genetic architecture of the pathway.

Oleandomycin Gene Cluster:

In the oleandomycin-producing bacterium Streptomyces antibioticus, the genes for the biosynthesis of L-oleandrose, a derivative of L-olivose, are part of the oleandomycin BGC. nih.govnih.gov A 9.8-kb region of this cluster was found to contain eight open reading frames (ORFs) involved in the synthesis of the two deoxysugars of oleandomycin: L-oleandrose and D-desosamine. nih.govnih.govasm.org

The biosynthesis of this compound is an intermediate step in the formation of dTDP-L-oleandrose. nih.govcaister.com The genes specifically implicated in the L-oleandrose pathway, and by extension the L-olivose precursor, include oleS (glucose-1-phosphate thymidylyltransferase), oleE (dTDP-glucose 4,6-dehydratase), oleL (3,5-epimerase), oleV (2,3-dehydratase), oleW (3-ketoreductase), and oleU (4-ketoreductase). nih.govcaister.com The gene oleY, an O-methyltransferase responsible for the final conversion of this compound to dTDP-L-oleandrose, is located at a different position within the cluster. nih.govnih.gov

To confirm the function of these genes, researchers constructed plasmids containing the proposed gene sets for this compound (pOLV) and dTDP-L-oleandrose (pOLE). nih.govnih.gov When these plasmids were introduced into a modified Streptomyces albus strain expressing a flexible glycosyltransferase, the strain with pOLV produced L-olivosyl-erythronolide B, demonstrating the functionality of the identified gene set in synthesizing this compound. nih.govnih.govresearchgate.net

Mithramycin Gene Cluster:

The antitumor drug mithramycin, produced by Streptomyces argillaceus, contains a disaccharide chain of D-olivose and a trisaccharide chain composed of D-olivose, D-oliose, and D-mycarose. asm.orgresearchgate.net The genes for the biosynthesis of these deoxysugars are located within the mithramycin BGC. asm.org

Initial steps in the pathway are catalyzed by MtmD (TDP-D-glucose synthase) and MtmE (TDP-D-glucose 4,6-dehydratase). nih.gov The subsequent conversion to TDP-D-olivose involves a 2,3-dehydratase, a 3-ketoreductase, and a 4-ketoreductase. nih.gov Interestingly, the enzyme MtmC is a bifunctional enzyme that can perform the 4-ketoreduction to produce TDP-D-olivose, as well as a C-methylation step required for the synthesis of TDP-D-mycarose. researchgate.net

The genetic organization of the mithramycin cluster reveals two divergent genes, mtmGI and mtmGII, which encode glycosyltransferases responsible for attaching the sugar moieties to the aglycone. asm.org

Other Gene Clusters:

The biosynthesis of dTDP-D-olivose has also been studied in the context of other natural products. For instance, the saquayamycin (B1681451) gene cluster in Streptomyces sp. KY 40–1 contains genes for the synthesis of D-olivose. researchgate.net Similarly, the paulomycin biosynthetic gene cluster from Streptomyces paulus includes genes like pau16 (TDP-hexose 2,3-dehydratase) and pau44 (TDP-4-keto-6-deoxyhexose 3,5-epimerase) which are involved in the formation of a TDP-4-keto-L-olivose intermediate. semanticscholar.org The balmoralmycin (B1251008) gene cluster also directs the synthesis of the C-glycosidically linked D-olivose. asm.org

Natural Product Producing Organism Key Genes/Enzymes for dTDP-Olivose Synthesis Reference
OleandomycinStreptomyces antibioticusoleS, oleE, oleL, oleV, oleW, oleU nih.govcaister.com
MithramycinStreptomyces argillaceusmtmD, mtmE, MtmC (bifunctional) researchgate.netnih.gov
SaquayamycinStreptomyces sp. KY 40–1Putative sugar biosynthesis genes researchgate.net
PaulomycinStreptomyces pauluspau16, pau44 semanticscholar.org
BalmoralmycinNot specifiedNot specified asm.org

Comparative Genomics of this compound Pathway Genes and Orthologs

Comparative genomics is a powerful tool for identifying and understanding the function of genes across different species by analyzing their sequence similarities and evolutionary relationships. ias.ac.innih.govcharlotte.edu Orthologs, genes in different species that evolved from a common ancestral gene, often retain the same function. ias.ac.inplos.org

Analysis of the this compound biosynthetic pathway across various organisms reveals both conserved and unique features. The initial steps, catalyzed by glucose-1-phosphate thymidylyltransferase and dTDP-glucose 4,6-dehydratase, are highly conserved in most deoxysugar biosynthetic pathways. nih.gov For example, the oleS and oleE genes from the oleandomycin cluster show homology to genes in other deoxysugar pathways. nih.gov

However, the subsequent enzymatic steps can vary. The C-2 deoxygenation in L-oleandrose biosynthesis in S. antibioticus is proposed to involve an EryBVI-like protein encoded by oleV. nih.gov While this is similar to the erythromycin (B1671065) pathway, no EryBII-like reductase has been found in the oleandomycin cluster. nih.gov

Combinatorial biosynthesis experiments have further highlighted the modularity and interchangeability of these pathway genes. For instance, a gene cluster for TDP-d-olivose synthesis was successfully constructed in a heterologous host by combining genes from the mithramycin (mtmD, mtmE), oleandomycin (oleV, oleW, oleY), and urdamycin (urdR) gene clusters. nih.gov This demonstrates that orthologous enzymes from different pathways can often function together to create "unnatural" natural products.

The table below shows a comparison of key enzymes in the this compound pathway and their orthologs from different biosynthetic clusters.

Enzyme Function Oleandomycin Cluster (S. antibioticus) Mithramycin Cluster (S. argillaceus) Other Identified Orthologs Reference
Glucose-1-phosphate thymidylyltransferaseOleSMtmDDesIII (paulomycin) nih.govnih.govsemanticscholar.org
dTDP-glucose 4,6-dehydrataseOleEMtmEPauY22 (paulomycin) nih.govnih.govsemanticscholar.org
2,3-dehydrataseOleVNot specified in search resultsPau16 (paulomycin) nih.govsemanticscholar.org
3,5-epimeraseOleLNot specified in search resultsPau44 (paulomycin) nih.govsemanticscholar.org
4-ketoreductaseOleUMtmCUrdR (urdamycin) nih.govresearchgate.netnih.gov

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes (e.g., Promoter Activity)

The expression of biosynthetic gene clusters is tightly regulated at both the transcriptional and post-transcriptional levels to ensure the timely and efficient production of secondary metabolites. nih.govfrontiersin.orgmdpi.comcirad.fr

In the context of this compound biosynthesis, the organization of genes within an operon-like structure suggests a coordinated transcriptional control. For example, in the construction of the pOLV plasmid for this compound synthesis, the transcription of the cloned genes (oleW, oleV, oleL, oleS, oleE, oleU) was dependent on their native promoters. nih.gov This indicates that these genes likely possess their own functional promoter elements that drive their expression.

In other experimental setups, strong, constitutive promoters are used to drive the expression of the biosynthetic genes. The ermE* promoter (ermEp) is a commonly used strong promoter in Streptomyces for overexpressing genes. nih.govcaister.com In the construction of the pOLE plasmid for dTDP-L-oleandrose synthesis, the oleY gene was placed under the control of ermEp. nih.gov Similarly, in combinatorial biosynthesis experiments, gene cassettes are often expressed under the control of promoters like ermEp to ensure high levels of transcription. nih.gov

While specific studies focusing on the detailed transcriptional and post-transcriptional regulation of the this compound pathway are not extensively detailed in the provided search results, it is a general principle that the biosynthesis of secondary metabolites is often controlled by pathway-specific regulatory proteins. These regulators can act as activators or repressors, binding to promoter regions to control the transcription of the biosynthetic genes. utupub.fi Furthermore, post-transcriptional mechanisms, such as those involving small RNAs (sRNAs) and ribonucleases, play crucial roles in modulating mRNA stability and translation, thereby fine-tuning gene expression. mdpi.comcirad.fr

Enzymology and Mechanistic Studies of Dtdp L Olivose Biosynthetic Enzymes

Detailed Catalytic Mechanisms of Dehydratases, Epimerases, and Reductases

The conversion of the common precursor dTDP-D-glucose to dTDP-L-olivose necessitates a cascade of enzymatic reactions, each with a specific and intricate catalytic mechanism. The key enzymatic steps are catalyzed by a 4,6-dehydratase, a 2,3-dehydratase, a 3,5-epimerase, and a 4-ketoreductase.

The initial step in the pathway is the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, a reaction catalyzed by dTDP-D-glucose 4,6-dehydratase (such as OleE in the oleandomycin (B1677203) pathway). This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. psu.edu Its catalytic cycle involves three main steps:

Oxidation: The enzyme utilizes a tightly bound NAD+ cofactor to oxidize the C4'-hydroxyl group of the glucose moiety to a ketone. This involves the transfer of a hydride from C4' of the sugar to NAD+, forming NADH. researchgate.netacs.org

Dehydration: This step is proposed to proceed via a stepwise mechanism involving an enolate intermediate. psu.edursc.org Key acidic residues, such as glutamate (B1630785) and aspartate, in the active site facilitate the elimination of a water molecule from C5' and C6'. psu.edu

Reduction: The NADH formed in the first step then reduces the C6' of the sugar intermediate, leading to the formation of the 6-deoxy group and regeneration of NAD+. The final product, dTDP-4-keto-6-deoxy-D-glucose, is then released. psu.edursc.org

Following the formation of dTDP-4-keto-6-deoxy-D-glucose, the pathway to this compound in Streptomyces antibioticus involves the sequential action of three enzymes: OleV, OleL, and OleU. acs.org

OleV , a 2,3-dehydratase , catalyzes the removal of the hydroxyl group at C2'. These enzymes can be part of the Nudix hydrolase superfamily. researchgate.netnih.gov The proposed mechanism for some 2,3-dehydratases involves two conserved glutamate residues that act as a catalytic base and acid. One glutamate abstracts a proton from C3', and the other protonates the C2'-hydroxyl group, leading to its elimination as water and the formation of a 2,3-ene intermediate. researchgate.net

Next, OleL , a dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase , acts on the intermediate. These epimerases catalyze the inversion of stereochemistry at both the C3' and C5' positions. uniprot.org The mechanism is thought to involve the transient formation of a planar enolate intermediate at C3' and C5', allowing for reprotonation from the opposite face, thus inverting the stereocenters. This enzymatic step is crucial for converting the D-glucose configuration to the L-series. acs.org

Finally, OleU , an NADPH-dependent 4-ketoreductase , catalyzes the reduction of the C4'-keto group to a hydroxyl group, yielding the final product, this compound. acs.orgontosight.ai This reduction establishes the final stereochemistry at the C4' position of the olivose sugar.

Functional Characterization of Recombinant Enzymes in Vitro

The functional characterization of the enzymes involved in this compound biosynthesis has been achieved through the heterologous expression of their corresponding genes and subsequent in vitro assays with purified recombinant proteins. These studies have been instrumental in confirming the proposed functions of these enzymes and in elucidating their substrate specificities and kinetic parameters.

In a key study, a plasmid (pOLV) containing the genes oleS (dTDP-glucose synthase), oleE (dTDP-glucose 4,6-dehydratase), oleL (3,5-epimerase), oleV (2,3-dehydratase), and oleU (4-ketoreductase) from Streptomyces antibioticus was constructed. When this plasmid was introduced into a suitable host strain, it was capable of producing this compound. researchgate.net This demonstrated that these enzymes are indeed sufficient for the biosynthesis of this deoxysugar.

Chemoenzymatic synthesis has also been employed to produce this compound and its intermediates, allowing for the in vitro characterization of the downstream enzymes. psu.edu For instance, the enzymatic synthesis of dTDP-2,6-dideoxy-4-keto-α-D-glucose has been achieved, which can then be used as a substrate to study the activity of the 4-ketoreductase. psu.edu

Kinetic analyses of homologous enzymes from other deoxysugar biosynthetic pathways provide insights into the potential characteristics of the this compound enzymes. For example, a dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose 3-reductase was characterized with a Km for dTDP-glucose of 116.4 µM and for NADPH of 6.31 mM, with a Vmax of 0.01 mmol/min/mg. uniprot.org A bifunctional dTDP-4-dehydrorhamnose 3,5-epimerase/reductase from Arabidopsis thaliana exhibited a Km of 16.9 µM for its substrate and 90 µM for NADPH. uniprot.org

The table below summarizes the enzymes involved in the biosynthesis of this compound from dTDP-D-glucose and the characterized activities of homologous enzymes.

EnzymeGene (in S. antibioticus)Reaction CatalyzedCofactor(s)Homologous Enzyme Kinetic Parameters (Substrate, Km; Cofactor, Km)
dTDP-D-glucose 4,6-dehydrataseOleEdTDP-D-glucose → dTDP-4-keto-6-deoxy-D-glucoseNAD+-
dTDP-glucose 2,3-dehydrataseOleVC2' deoxygenationZn2+ (reported for some homologs) nih.gov-
dTDP-4-keto-6-deoxy-D-glucose 3,5-epimeraseOleLEpimerization at C3' and C5'NonedTDP-4-dehydro-6-deoxy-alpha-D-glucose, 16.9 µM uniprot.org
dTDP-4-keto-2,6-dideoxy-L-glucose 4-reductaseOleUReduction of C4'-keto groupNADPH, Mg2+ (reported for some homologs) nih.govdTDP-glucose, 116.4 µM; NADPH, 6.31 mM uniprot.org

These in vitro studies are fundamental for confirming the proposed biosynthetic pathway and for understanding the individual contributions of each enzyme. Furthermore, the characterization of these recombinant enzymes opens avenues for their use as biocatalysts in the chemoenzymatic synthesis of novel deoxysugars and glycosylated natural products.

Role of Dtdp L Olivose in Natural Product Biosynthesis

dTDP-L-Olivose as a Precursor to Other Deoxysugars

This compound serves as a direct precursor in the formation of other deoxysugars, most notably L-oleandrose. The biosynthesis of L-oleandrose from this compound involves a 3-O-methylation step. nih.govnih.govresearchgate.net In the oleandomycin-producing organism Streptomyces antibioticus, the enzyme OleY, a 3-O-methyltransferase, is responsible for this conversion. nih.govnih.govresearchgate.net Interestingly, evidence suggests that this methylation can occur after the L-olivose moiety is transferred to an aglycone, representing a late-stage modification in the biosynthetic pathway. nih.govresearchgate.net

The biosynthesis of this compound itself starts from the common precursor dTDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net A series of enzymatic reactions, including C-2 deoxygenation, epimerization at C-3 and C-5, and C-4 ketoreduction, lead to the formation of this compound. nih.govoup.com The genes responsible for these transformations have been identified in the oleandomycin (B1677203) gene cluster of S. antibioticus. nih.govasm.org Specifically, genes such as oleV (2,3-dehydratase), oleW (3-reductase), oleL (3,5-epimerase), and oleU (4-ketoreductase) are essential for this process. nih.govcaister.com

This precursor role of this compound is fundamental to the structural diversification of natural products, as the subsequent modifications, such as methylation to form L-oleandrose, introduce new chemical functionalities that can significantly alter the biological properties of the final molecule. nih.govresearchgate.net

Glycosyltransferase Substrate Specificity and Promiscuity with this compound

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from an activated donor, such as this compound, to an acceptor molecule, typically an aglycone. The substrate specificity of these enzymes plays a critical role in determining the final structure of glycosylated natural products.

Several studies have demonstrated the successful transfer of L-olivose from this compound to various aglycones, highlighting the potential for generating novel hybrid natural products. A notable example is the transfer of L-olivose to the macrolide aglycone erythronolide B. nih.govasm.orgresearchgate.netebi.ac.uk In these experiments, a recombinant Streptomyces strain expressing the necessary genes for this compound biosynthesis and a flexible glycosyltransferase was able to produce 3-O-α-L-olivosyl-erythronolide B. nih.govasm.orgebi.ac.uk

Another significant example is the glycosylation of the tetracycline (B611298) aglycone, 8-demethyl-tetracenomycin C. caister.comnih.govresearchgate.net The glycosyltransferase ElmGT from the elloramycin (B1244480) producer Streptomyces olivaceus has been shown to be particularly promiscuous, capable of transferring not only its native sugar, L-rhamnose, but also L-olivose to this aglycone. caister.comnih.govresearchgate.net This flexibility allows for the creation of novel tetracenomycin analogs with altered sugar moieties. caister.comacs.org

The ability of glycosyltransferases to accept this compound as a substrate and transfer it to different aglycone scaffolds is a powerful tool in combinatorial biosynthesis, enabling the production of new bioactive compounds. caister.comacs.org

Several glycosyltransferases that utilize this compound have been identified and characterized, each with varying degrees of substrate flexibility.

OleG2: This glycosyltransferase from the oleandomycin biosynthetic pathway of S. antibioticus is responsible for transferring L-oleandrose to the oleandolide (B1226770) aglycone. nih.govnih.govresearchgate.netresearchgate.net However, studies have shown that OleG2 can also efficiently transfer L-olivose, which is then methylated to L-oleandrose after being attached to the aglycone. nih.govnih.govresearchgate.net This demonstrates a degree of flexibility in its recognition of the sugar donor.

VinC: The glycosyltransferase VinC, from the vicenistatin (B134152) biosynthetic pathway, has demonstrated broad substrate specificity. In vitro studies have shown that VinC can transfer several dTDP-2-deoxy-D-sugars, including D-olivose, to the vicenilactam aglycone. researchgate.netnih.govacs.org This highlights its potential for glycodiversification of vicenistatin and related compounds.

ElmGT: As mentioned earlier, ElmGT from S. olivaceus is a remarkably promiscuous glycosyltransferase. caister.comnih.govresearchgate.net It has been shown to transfer a wide range of deoxysugars, including both L- and D-isomers of olivose, to 8-demethyl-tetracenomycin C. nih.govnih.govasm.org Site-directed mutagenesis studies on ElmGT have revealed that specific amino acid changes can modulate its substrate flexibility, making it more or less specific for certain deoxysugars. nih.govasm.org This provides a basis for engineering glycosyltransferases with tailored substrate specificities.

Table 1: Glycosyltransferases Utilizing this compound and their Aglycone Substrates

Glycosyltransferase Originating Pathway Aglycone Substrate(s) Reference(s)
OleG2 Oleandomycin Erythronolide B, Oleandolide nih.gov, nih.gov, researchgate.net, researchgate.net
VinC Vicenistatin Vicenilactam researchgate.net, nih.gov, acs.org
ElmGT Elloramycin 8-Demethyl-tetracenomycin C caister.com, nih.gov, researchgate.net, asm.org

Metabolic Engineering and Synthetic Biology for Dtdp L Olivose Production and Derivatization

Pathway Reconstruction and Heterologous Expression in Microbial Hosts

The biosynthesis of dTDP-L-olivose has been successfully reconstituted in several microbial chassis, most notably Escherichia coli and various Streptomyces species, including Streptomyces albus and Streptomyces lividans. nih.govcaister.comasm.org This achievement hinges on the cloning and co-expression of a specific set of genes responsible for converting a primary metabolite, typically glucose-1-phosphate, into the final activated sugar.

The biosynthetic pathway to this compound, an unmethylated precursor to dTDP-L-oleandrose, involves a series of enzymatic steps. Key enzymes include dTDP-D-glucose synthase and dTDP-D-glucose 4,6-dehydratase, which catalyze the initial steps in many deoxysugar pathways. nih.govacs.org Subsequent reactions involving a 2,3-dehydratase, a 3-ketoreductase, a 3,5-epimerase, and a 4-ketoreductase lead to the formation of this compound. nih.govoup.com

Researchers have constructed plasmids containing the necessary biosynthetic genes, often sourced from the oleandomycin (B1677203) producer Streptomyces antibioticus, and introduced them into suitable host organisms. nih.govasm.org For instance, a plasmid construct designated pOLV, containing the genes oleS (synthase), oleE (4,6-dehydratase), oleL (3,5-epimerase), oleV (2,3-dehydratase), oleW (3-reductase), and oleU (4-ketoreductase), was shown to direct the synthesis of this compound when expressed in S. albus. nih.gov This engineered strain, when fed with the aglycone erythronolide B, successfully produced the novel glycosylated compound L-3-O-olivosyl-erythronolide B, demonstrating the functional expression of the pathway and the promiscuity of the glycosyltransferase used. nih.govasm.org

Similarly, heterologous expression efforts in Saccharopolyspora erythraea have led to the accumulation and utilization of TDP-L-olivose. nih.gov The choice of host is critical, with Streptomyces species being advantageous due to their natural capacity to produce a wide array of secondary metabolites and their compatibility with the expressed enzymes. mdpi.comnih.gov Some strains, like Streptomyces albidoflavus J1074, even possess an endogenous pathway for this compound biosynthesis. ugr.es The successful reconstruction of these pathways in tractable hosts like E. coli and Streptomyces provides a powerful platform for the reliable supply of this compound for further applications. researchgate.netresearchgate.net

Table 1: Examples of Heterologous Production of this compound and Derivatives

Host Organism Gene Source Key Genes Expressed Product(s) Reference(s)
Streptomyces albus Streptomyces antibioticus oleS, oleE, oleL, oleV, oleW, oleU This compound, L-3-O-olivosyl-erythronolide B nih.gov
Streptomyces lividans Streptomyces olivaceus, S. antibioticus elloramycin (B1244480) cluster genes, L-olivose biosynthetic genes L-olivosyl-8-demethyl-tetracenomycin C caister.com
Saccharopolyspora erythraea Deoxyhexose biosynthetic genes Genes for TDP-L-olivose synthesis, spnP (glycosyltransferase) Novel spinosyn analogues with L-olivose nih.gov
Streptomyces lividans 16F4 Multiple (mithramycin, oleandomycin, urdamycin clusters) mtmD, mtmE, oleV, oleW, urdR TDP-d-olivose, d-olivosyl-tetracenomycin C nih.gov

Combinatorial Biosynthesis for Generating Novel Glycosylated Natural Products

The availability of heterologously produced this compound opens the door to combinatorial biosynthesis, a powerful strategy for generating novel natural product analogues. caister.comresearchgate.net This approach leverages the "relaxed" substrate specificity of certain glycosyltransferases (GTs), which can recognize and transfer non-native sugars like L-olivose onto various aglycone scaffolds. caister.comnih.gov

A prime example is the use of the elloramycin glycosyltransferase, ElmGT, from Streptomyces olivaceus. caister.comresearchgate.net ElmGT is known for its remarkable promiscuity, capable of transferring a wide range of d- and L-deoxysugars. nih.gov By co-expressing the this compound biosynthetic gene cassette in a host strain that also produces an aglycone and a flexible GT, novel glycosylated compounds can be created.

In one notable experiment, a strain of Streptomyces albus was engineered to contain both a plasmid for this compound synthesis and a cosmid carrying part of the elloramycin biosynthetic cluster, including ElmGT. caister.comresearchgate.net This setup resulted in the production of new hybrid elloramycin analogs where L-olivose was attached to the elloramycinone aglycone. caister.com This marked the first instance of L-olivose being described as a sugar moiety in a natural product generated through combinatorial biosynthesis. caister.comresearchgate.net

This strategy has been applied to various aglycones, including erythronolide B and 8-demethyl-tetracenomycin C, leading to the creation of compounds like L-3-O-olivosyl-erythronolide B and L-olivosyl-tetracenomycin C. nih.govcaister.comresearchgate.net The success of these efforts demonstrates that combining deoxysugar biosynthetic pathways with promiscuous glycosyltransferases is a viable and potent method for diversifying the chemical space of natural products and generating potentially improved therapeutics. researchgate.netasm.org

Strategies for Enhanced this compound Precursor Pool and Output

A critical bottleneck in the production of glycosylated natural products is often the limited supply of the required nucleotide-activated sugar precursors. researchgate.netresearchgate.net To enhance the output of this compound and its derivatives, metabolic engineering strategies are employed to increase the intracellular pool of its primary building block, glucose-1-phosphate (G1P), and channel metabolic flux towards the desired deoxysugar. researchgate.netnih.gov

In microbial hosts like E. coli and Streptomyces, G1P is a key intermediate in central carbon metabolism. researchgate.netnih.gov Several competing pathways can divert G1P away from deoxysugar biosynthesis. Therefore, a common strategy involves the deletion or downregulation of genes encoding enzymes for these competing pathways. researchgate.netresearchgate.net For example, in E. coli, knocking out genes involved in glycolysis or alternative polysaccharide synthesis can significantly increase the availability of G1P for the heterologous this compound pathway. researchgate.netresearchgate.net

Conversely, overexpression of key genes in the upstream pathway can also boost precursor supply. Overexpressing genes like rfbA (glucose-1-phosphate thymidylyltransferase) and rfbB (dTDP-D-glucose 4,6-dehydratase) can lead to increased production of the crucial intermediate dTDP-4-keto-6-deoxy-D-glucose, thereby pushing the equilibrium towards this compound. researchgate.net In Streptomyces, overexpressing acetyl-CoA carboxylase has been shown to increase the supply of malonyl-CoA, a key precursor for polyketide aglycones, which in turn creates a greater "sink" for the available activated sugars. researchgate.net

Furthermore, optimizing fermentation conditions and employing engineered strains with enhanced central metabolism, such as galactose-fermenting mutants of Streptococcus thermophilus, have been shown to increase the yield of nucleotide sugars by improving the flux through pathways that generate G1P. nih.gov These multi-pronged approaches, which combine the removal of competing pathways with the amplification of precursor-forming steps, are essential for maximizing the production of this compound in microbial factories. researchgate.netfrontiersin.org

Protein Engineering of Glycosyltransferases for Tailored Substrate Specificity and Catalytic Efficiency

While some wild-type glycosyltransferases (GTs) exhibit useful promiscuity, their efficiency with non-native substrates like this compound can be low. ugr.esnih.gov Protein engineering offers a powerful tool to tailor the properties of these enzymes, enhancing their catalytic efficiency and refining their substrate specificity. nih.govresearchgate.net

Site-directed mutagenesis is a key technique used to modify GTs. By targeting specific amino acid residues within the enzyme's active site, particularly in the dNDP-sugar binding domain, researchers can modulate substrate recognition and transfer efficiency. nih.gov The GT-B superfamily of glycosyltransferases, to which many antibiotic-biosynthesis GTs belong, typically has a two-domain structure where the C-terminal domain is primarily responsible for binding the activated sugar donor. nih.govresearchgate.net

Studies on the flexible glycosyltransferase ElmGT have shown that mutating specific residues can dramatically alter its sugar preference. nih.govresearchgate.net For example, substitutions at residues L309 and N312 within the sugar-binding region were used to "tune" the enzyme's selectivity. nih.gov Notably, changing asparagine at position 312 to threonine (N312T) or glutamine (N312Q) resulted in mutant enzymes that showed a marked preference for transferring L-olivose, while their ability to transfer other deoxysugars was significantly diminished. nih.gov This demonstrates that it is possible to engineer a promiscuous enzyme to become more specific for a desired non-native substrate.

Directed evolution and the creation of chimeric enzymes by swapping domains between different GTs are other promising strategies. researchgate.nettechnologypublisher.com Domain swapping can predictably switch the donor and acceptor specificity of the resulting hybrid enzyme. researchgate.net These protein engineering approaches are crucial for overcoming the limitations of wild-type enzymes and developing highly efficient, customized biocatalysts for the production of novel, specifically glycosylated compounds containing L-olivose. nih.govresearchgate.net

Structural Biology of Dtdp L Olivose Biosynthetic and Modifying Enzymes

Crystallographic Analysis of Key Enzymes (e.g., Reductases, Epimerases)

The three-dimensional structures of the enzymes that synthesize and modify dTDP-olivose provide critical blueprints for understanding their function. While crystal structures for every enzyme in the dTDP-L-olivose pathway from a single organism are not fully available, extensive crystallographic work on homologous enzymes from related deoxysugar pathways, particularly those for dTDP-D-olivose and dTDP-L-rhamnose, offers profound insights.

Key enzymes in these pathways belong to well-studied families, primarily short-chain dehydrogenase/reductases (SDRs) and epimerases. The initial steps are catalyzed by a glucose-1-phosphate thymidylyltransferase (like OleS or RmlA) and a dTDP-D-glucose 4,6-dehydratase (like OleE or RmlB). acs.orgproteopedia.org The thymidylyltransferases are typically homotetrameric and adopt a quasi-Rossmann fold for nucleotide binding. ebi.ac.uk The 4,6-dehydratases function as homodimers, with each monomer comprising an N-terminal NAD⁺-binding domain characterized by a Rossmann fold and a C-terminal domain that binds the dTDP-glucose substrate. proteopedia.org

A pivotal enzyme in the biosynthesis of the D-olivose isomer is the bifunctional ketoreductase/methyltransferase MtmC from the mithramycin biosynthetic pathway of Streptomyces argillaceus. researchgate.netacs.org MtmC is a monomeric protein with a tri-partite fold. nih.gov Depending on the bound cofactor—NADPH for reduction or S-adenosyl-methionine (SAM) for methylation—it can catalyze two different reactions on the same substrate. researchgate.net Crystal structures of MtmC have been solved in complex with various ligands, including SAM, its product S-adenosyl-homocysteine (SAH), thymidine (B127349) diphosphate (B83284) (TDP), and the ternary complex with SAH and the substrate analog dTDP-4-keto-D-olivose. nih.govnih.govacs.org These structures, resolved at 2.2–2.7 Å, reveal a complex active site capable of accommodating both cofactors and the sugar substrate. acs.orgnih.gov

Epimerases, such as the dTDP-4-dehydro-6-deoxy-D-glucose 3,5-epimerase (RmlC), are also crucial. These enzymes, often dimeric, feature a characteristic β-sandwich or "jelly roll" motif. ebi.ac.uk The active site is located in a central cavity between the two β-sheets. ebi.ac.uk While a specific structure for the L-olivose pathway epimerase (OleL) is not cited, its homology to enzymes like RmlC suggests a similar structural architecture. nih.gov

Table 1: Crystallographic Data for Key Enzymes in dTDP-Olivose and Related Biosynthetic Pathways
Enzyme (Gene)FunctionOrganismPDB IDResolution (Å)Ligands
MtmCBifunctional 4-Ketoreductase / C-MethyltransferaseStreptomyces argillaceus4K9F2.70SAH, dTDP-4-keto-D-olivose
MtmCBifunctional 4-Ketoreductase / C-MethyltransferaseStreptomyces argillaceus4K9E2.20SAM, TDP
SsfS6C-GlycosyltransferaseStreptomyces sp. SF25754KKL2.40TDP
RmlA (Homolog of OleS)Glucose-1-Phosphate ThymidylyltransferaseMethanothermobacter thermautotrophicus1LVW1.70dTDP
RmlB (Homolog of OleE)dTDP-Glucose 4,6-DehydrataseEscherichia coli1BXK2.10NAD⁺
RmlC (Homolog of OleL)dTDP-4-dehydrorhamnose 3,5-EpimeraseMethanobacterium thermoautotrophicum1DZR2.00dTDP

Insights into Enzyme Active Sites and Substrate Binding

The crystallographic structures provide a window into the active sites where the chemical transformations of this compound biosynthesis occur. These sites are precisely shaped pockets lined with specific amino acid residues that recognize the substrate and facilitate catalysis.

In the bifunctional enzyme MtmC, the active site is a remarkable example of dual-purpose architecture. The same pocket must bind either NADPH for the ketoreduction that yields dTDP-D-olivose or SAM for the C3-methylation that leads to dTDP-D-mycarose. acs.orgresearchgate.net The binding of the dTDP-sugar moiety is stabilized by interactions with the thymine (B56734) base and the pyrophosphate group. nih.gov A notable feature is a "sensor loop" (residues 76-84) which changes conformation depending on the bound ligand. acs.org

A critical residue, Tyr79, acts as a dynamic "lid" covering the sugar substrate during the methyl transfer reaction. researchgate.netacs.org This tyrosine residue must swing out of the active site by approximately 180° to allow the release of the methylated product and to open the pocket sufficiently for the bulkier NADPH cofactor to bind for the reduction reaction. acs.orgnih.gov

For glycosyltransferases that utilize dTDP-olivose, such as SsfS6, the active site is located in the cleft between the N- and C-terminal domains. nih.gov The C-terminal domain is primarily responsible for binding the dTDP-D-olivose donor substrate. nih.gov In the SsfS6-TDP complex, specific hydrogen bonds are formed with the thymine ring (O2 and O4) and the deoxyribose 3'-OH group. nih.gov The NH₂ group of residue Asn196 forms a hydrogen bond with the 3'-OH of the TDP's deoxyribose and is thought to provide steric hindrance that prevents the binding of UDP-sugars, thereby ensuring specificity for the dTDP-sugar donor. nih.gov Similarly, in reductases like GerK1, a homolog from the dTDP-6-deoxy-D-allose pathway, the active site contains a conserved catalytic triad (B1167595) (YXXXKXXXE) where the tyrosine and lysine (B10760008) are key for catalysis and substrate binding. oup.com

Table 2: Key Active Site Residues and Substrate Interactions
Enzyme (Gene)Key Residues/MotifsFunction in Substrate Binding/Catalysis
MtmCTyr79Acts as a "lid" covering the sugar; its movement allows for cofactor exchange (SAM/NADPH) and product release. acs.orgnih.gov
MtmCSensor Loop (76-84)Changes conformation upon ligand binding, contributing to catalytic selection. acs.org
SsfS6Asn196Forms H-bond with 3'-OH of TDP-deoxyribose; provides steric block against UDP-sugars. nih.gov
SsfS6Leu279, Phe277, Val256 (main chain)Form hydrogen bonds with the thymine base of TDP. nih.gov
SDR-family Reductases (general)YXXXK motifConserved catalytic triad essential for hydride transfer from NADPH to the sugar. oup.com
Epimerases (e.g., RmlC)Conserved His, Asp, TyrForm a catalytic network for proton abstraction and re-addition at sugar carbons. ebi.ac.uk

Conformational Dynamics of dTDP-Sugars during Glycosyl Transfer

The process of transferring the olivose moiety from the dTDP donor to an acceptor molecule is not a simple static event but involves significant conformational changes in both the enzyme and potentially the substrate. Many glycosyltransferases operate via an ordered Bi-Bi mechanism, where the binding of the nucleotide-sugar donor induces a conformational change in the enzyme that is required to form a competent binding site for the acceptor substrate. frontiersin.orgutupub.fi

This "induced-fit" mechanism is often mediated by flexible loops within the enzyme structure. frontiersin.org In the O-glycosyltransferase LanGT2, which can utilize a dTDP-D-olivose analog, helices α8a and α8b are highly flexible in the apo-enzyme but become ordered and stabilized upon binding of the nucleotide-sugar. uni-freiburg.de This change creates the binding site for the aglycone acceptor. researchgate.net After the sugar is transferred, these helices become mobile again, which is thought to facilitate the release of the negatively charged TDP leaving group. uni-freiburg.de

Beyond the enzyme's dynamics, the conformation of the dTDP-sugar itself may change during catalysis. The glycosyltransferase VinC, which shows activity with dTDP-olivose, is capable of forming an axially oriented β-glycosidic bond from an equatorially oriented α-dTDP-sugar donor. nih.gov To explain this stereochemical outcome, it has been proposed that the pyranose ring of the dTDP-sugar undergoes a conformational change from its stable chair form to a higher-energy boat or skew-boat conformation within the enzyme's active site during the glycosyl transfer reaction. nih.gov This dynamic repositioning of the sugar allows the acceptor nucleophile to attack from the opposite face, leading to the observed product stereochemistry. Such conformational dynamics are crucial for overcoming the stereoelectronic requirements of the glycosylation reaction.

Comparative Biosynthesis and Evolution of Deoxysugar Pathways Involving Dtdp L Olivose

Shared Metabolic Hubs and Divergent Branch Points in Deoxysugar Synthesis

The biosynthesis of a vast array of deoxysugars originates from common, centrally located metabolic intermediates. These shared hubs provide an efficient starting point from which divergent enzymatic pathways can generate a diversity of sugar structures.

A pivotal shared metabolic hub in the biosynthesis of numerous deoxysugars, including dTDP-L-olivose, is dTDP-4-keto-6-deoxy-D-glucose . This key intermediate is formed from glucose-1-phosphate in two initial, conserved enzymatic steps. First, dTDP-D-glucose synthase catalyzes the attachment of a dTDP moiety to glucose-1-phosphate, forming dTDP-D-glucose. Subsequently, dTDP-D-glucose 4,6-dehydratase removes a water molecule to generate dTDP-4-keto-6-deoxy-D-glucose. These initial reactions are common to the biosynthesis of many deoxysugars found in various antibiotics. nih.govoup.com

From this central branch point, the pathway to this compound diverges through a specific sequence of enzymatic reactions, primarily characterized in the oleandomycin (B1677203) producer, Streptomyces antibioticus. nih.govnih.gov The key enzymatic steps that define the branch point leading to L-series deoxysugars like L-olivose involve a crucial 3,5-epimerase. caister.comoup.com

The specific pathway to this compound from the common intermediate involves the following steps:

3,5-Epimerization: The enzyme dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (OleL) acts on dTDP-4-keto-6-deoxy-D-glucose, altering the stereochemistry at both the C-3 and C-5 positions to produce dTDP-4-keto-6-deoxy-L-mannose. caister.comnih.gov This step is critical for directing the intermediate into the L-sugar biosynthetic route.

2,3-Dehydration: A 2,3-dehydratase (OleV) then removes a hydroxyl group at the C-2 position, creating a double bond between C-2 and C-3 and yielding dTDP-3,4-didehydro-2,6-dideoxy-α-D-glucose. nih.govoup.comresearchgate.net

3-Ketoreduction: The subsequent reduction of the 3-keto group is carried out by a 3-ketoreductase (OleW). caister.com

4-Ketoreduction: Finally, a 4-ketoreductase (OleU) reduces the keto group at the C-4 position to a hydroxyl group, yielding the final product, this compound. caister.comasm.org

This pathway stands in contrast to other deoxysugar biosynthetic routes that also utilize dTDP-4-keto-6-deoxy-D-glucose. For instance, in the biosynthesis of D-desosamine, another sugar found in oleandomycin, the pathway diverges after the formation of the common intermediate and proceeds through a different set of enzymatic modifications, including transamination. nih.gov Similarly, the biosynthesis of L-rhamnose shares the initial two steps and the 3,5-epimerization but then employs a different set of reductases to arrive at the final product. oup.comasm.org The biosynthesis of D-olivose, found in antibiotics like mithramycin, also starts from the same precursor but follows a distinct enzymatic path that does not involve the initial 3,5-epimerization to an L-intermediate. acs.org

Table 1: Key Intermediates and Divergent Pathways from dTDP-4-keto-6-deoxy-D-glucose
PathwayKey Intermediate(s) after Branch PointFinal Deoxysugar ProductProducing Organism ExampleAssociated Natural Product
This compound BiosynthesisdTDP-4-keto-6-deoxy-L-mannose, dTDP-3,4-didehydro-2,6-dideoxy-α-D-glucoseThis compoundStreptomyces antibioticusOleandomycin
dTDP-D-desosamine BiosynthesisdTDP-4-amino-4,6-dideoxy-D-glucosedTDP-D-desosamineStreptomyces antibioticusOleandomycin
dTDP-L-rhamnose BiosynthesisdTDP-4-keto-L-rhamnosedTDP-L-rhamnoseSaccharopolyspora spinosaSpinosyn
dTDP-D-olivose BiosynthesisdTDP-4-keto-2,6-dideoxy-D-glucosedTDP-D-olivoseStreptomyces argillaceusMithramycin

Evolutionary Relationships of this compound Biosynthetic Enzymes

The enzymes responsible for the biosynthesis of this compound share significant sequence and structural homology with enzymes from other deoxysugar pathways, suggesting a common evolutionary origin and subsequent divergence to acquire new specificities. The genes encoding these enzymes are often found clustered together in the genomes of antibiotic-producing bacteria, facilitating their coordinated expression and potential for horizontal gene transfer. dntb.gov.ua

The enzymes from the oleandomycin biosynthetic cluster (OleS, OleE, OleL, OleV, OleW, and OleU) have identifiable homologs in numerous other pathways. For example, OleS (dTDP-D-glucose synthase) and OleE (dTDP-D-glucose 4,6-dehydratase) are highly conserved enzymes that initiate many deoxysugar biosynthetic pathways. nih.gov Phylogenetic analyses have shown that these enzymes from antibiotic biosynthetic clusters often group together, separate from those involved in primary metabolism, such as lipopolysaccharide synthesis. oup.comoup.com

The subsequent enzymes in the this compound pathway also exhibit clear evolutionary relationships with their counterparts in other biosynthetic pathways:

OleL (3,5-Epimerase): This enzyme is homologous to StrM from streptomycin (B1217042) biosynthesis and EryBVII from erythromycin (B1671065) biosynthesis. caister.com Phylogenetic trees of 3,5-epimerases show distinct clades for enzymes involved in the synthesis of different deoxysugars, indicating functional specialization from a common ancestor. nih.gov

OleV (2,3-Dehydratase): As a member of the Nudix hydrolase superfamily, OleV shares homology with enzymes like EryBVI from the erythromycin pathway and Gra-orf27 from granaticin biosynthesis. nih.govcaister.com The evolution of these 2,3-dehydratases is a key factor in the generation of 2,6-dideoxysugars, a common feature of many bioactive natural products.

OleU (4-Ketoreductase): This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and shows similarity to StrL from streptomycin biosynthesis and EryBIV from erythromycin biosynthesis. asm.org Phylogenetic analysis of NDP-4-keto-6-deoxyhexose reductases reveals that enzymes like OleU cluster with other reductases that act on L-sugar intermediates. nih.gov The flexibility of some of these reductases to act on different sugar substrates has been noted, suggesting an evolutionary potential for generating novel sugar structures. nih.gov

The clustering of these biosynthetic genes within antibiotic-producing organisms suggests that horizontal gene transfer has played a significant role in the dissemination of these pathways. The modular nature of these gene clusters allows for the combinatorial evolution of new pathways through the mixing and matching of genes from different origins, leading to the vast diversity of deoxysugars observed in nature. nih.gov

Table 2: Homologs of this compound Biosynthetic Enzymes
This compound Enzyme (Gene)FunctionHomologous Enzyme (Gene)Associated Natural Product Pathway
OleSdTDP-D-glucose synthaseMtmD, StrD, DnmLMithramycin, Streptomycin, Daunorubicin (B1662515)
OleEdTDP-D-glucose 4,6-dehydrataseMtmE, StrE, TylA2Mithramycin, Streptomycin, Tylosin (B1662201)
OleLdTDP-4-keto-6-deoxyglucose 3,5-epimeraseStrM, EryBVII, DnmUStreptomycin, Erythromycin, Daunorubicin
OleVdTDP-4-keto-6-deoxy-2,3-dehydrataseEryBVI, Gra-orf27, DnmTErythromycin, Granaticin, Daunorubicin
OleWdTDP-4-keto-6-deoxy-3-ketoreductaseLanT, Gra-orf26, RdmFLandospiramycin, Granaticin, Rhodomycin
OleUdTDP-4-ketohexulose reductaseStrL, DnmV, EryBIVStreptomycin, Daunorubicin, Erythromycin

Advanced Methodologies and Technologies in Dtdp L Olivose Research

Development of High-Throughput Enzymatic Assays

The engineering of enzymes and pathways for efficient dTDP-L-olivose synthesis relies on the ability to screen large libraries of enzyme variants for improved activity, stability, or altered specificity. nih.gov High-throughput screening (HTS) methods are therefore indispensable. While specific HTS assays developed exclusively for the this compound pathway are not extensively documented, principles from related deoxysugar pathways are directly applicable. nih.govbakerlab.org

Assaying enzyme activity in a high-throughput format is essential for directed evolution and enzyme discovery. nih.gov The development of such assays for the enzymes in the this compound pathway, such as those from the oleandomycin (B1677203) gene cluster in Streptomyces antibioticus (e.g., OleL, OleU), is guided by the nature of the reactions they catalyze. nih.govnih.gov General strategies involve detecting the consumption of substrates or the formation of products using spectroscopic signals. nih.gov For instance, coupled enzyme assays can be designed to monitor the release of dTDP, a common product in the pathway, which can then be linked to a fluorescent or colorimetric output. ucl.ac.uk

In vitro reconstitution of the entire biosynthetic pathway, or segments of it, provides a platform for detailed kinetic analysis and screening. nih.govnih.gov For example, the in vitro synthesis of dTDP-L-rhamnose has been demonstrated in a one-pot reaction, and similar tandem enzymatic reactions can be configured for this compound. nih.gov The progress of these reactions can be monitored using methods like High-Performance Liquid Chromatography (HPLC), which, while traditionally not high-throughput, can be adapted for screening smaller, focused libraries. nih.gov More advanced platforms, such as those based on microtiter plates or droplet microfluidics, enable the screening of thousands of variants by miniaturizing reaction volumes and using sensitive fluorescence detection. uniovi.esfrontiersin.org

A key strategy for producing this compound has been the chemoenzymatic utilization of enzymes from the well-characterized dTDP-L-rhamnose pathway, which exhibit relaxed substrate specificity. nih.gov Assays originally developed for these rhamnose-biosynthetic enzymes can be repurposed to screen for mutants with enhanced activity toward the intermediates of the olivose pathway.

Enzyme ClassRole in this compound PathwayPrinciple of Applicable High-Throughput Assay
dTDP-D-glucose synthase (e.g., OleS) Catalyzes the formation of dTDP-D-glucose from dTTP and glucose-1-phosphate. nih.govCoupled assays detecting the release of pyrophosphate (PPi) or monitoring dTDP formation.
dTDP-D-glucose 4,6-dehydratase (e.g., OleE) Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. nih.govasm.orgAssays monitoring the consumption of NAD+ or the formation of the keto-deoxy sugar product via chromatographic or spectroscopic methods.
dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (e.g., OleL) Catalyzes the epimerization at C3 and C5 of the glucose intermediate. nih.govnih.govHPLC-based assays to separate and quantify the epimerized product from the substrate.
dTDP-4-keto-L-rhamnose 4-ketoreductase (e.g., OleU) Reduces the C4-keto group to a hydroxyl group, yielding this compound. nih.govnih.govSpectrophotometric assays monitoring the consumption of the NADPH or NADH cofactor.
Glycosyltransferases (GTs) Transfer the L-olivose moiety from this compound to an aglycone acceptor. nih.govFluorescence-activated cell sorting (FACS) or fluorescence-based assays using tagged acceptor molecules. ucl.ac.ukplos.org

Application of Multi-Omics Data in Pathway Discovery and Optimization

The elucidation of complex biosynthetic pathways like that of this compound is greatly accelerated by the integration of multiple layers of "omics" data. nih.govresearchgate.net A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological system, from the genetic blueprint to the final metabolic output. mdpi.comfrontiersin.org

The initial discovery of the this compound biosynthetic genes was part of the characterization of the larger oleandomycin gene cluster in Streptomyces antibioticus. nih.govnih.gov This was achieved through traditional cloning and sequencing, which is a foundational genomics approach. Modern pathway discovery leverages comparative genomics to identify homologous gene clusters in other microorganisms, potentially uncovering novel enzymes or pathway variations. monash.edu

Transcriptomics, particularly through RNA-sequencing, allows researchers to identify which genes are actively expressed under specific conditions. europa.eu By comparing the transcriptomes of a high-producing strain versus a low-producing or null mutant strain, scientists can identify co-regulated genes that are part of the biosynthetic pathway. kegg.jp This "guilt-by-association" principle is powerful for assigning function to previously uncharacterized genes within a cluster.

Metabolomics enables the direct detection and quantification of small molecules, including the target compound this compound and its biosynthetic intermediates. ucl.ac.ukasm.org Correlating the abundance of these metabolites with gene expression data from transcriptomics creates a powerful link between genotype and phenotype. monash.edu This integrated analysis can confirm the function of specific enzymes, identify bottlenecks in the pathway where an intermediate accumulates, and reveal regulatory networks that control the flux towards this compound. nih.gov For example, a systems biology approach in Streptomyces can integrate multi-omics datasets to build predictive models for metabolic engineering, guiding efforts to optimize the production of desired compounds. kegg.jp

Omics TechnologyApplication in this compound ResearchSpecific Insights Gained
Genomics Identification of the ole gene cluster in S. antibioticus. nih.govnih.govDiscovery of genes encoding key enzymes like OleL (epimerase) and OleU (reductase). nih.gov
Transcriptomics Correlating gene expression levels with antibiotic production.Identification of co-regulated genes and understanding the transcriptional control of the pathway. kegg.jp
Proteomics Quantifying the levels of biosynthetic enzymes.Confirmation of enzyme expression and identification of post-translational modifications.
Metabolomics Detecting and quantifying this compound and its precursors. asm.orgIdentifying pathway intermediates, pinpointing metabolic bottlenecks, and confirming pathway flux. monash.edu
Integrative Multi-Omics Combining the above datasets to build comprehensive models. nih.govresearchgate.netElucidation of gene-to-metabolite networks and rational design of strategies for pathway optimization. kegg.jp

Computational Approaches for Enzyme Engineering and Pathway Design

Computational tools have become central to modern biocatalyst and pathway engineering, enabling rational, structure-guided modifications that would be infeasible through random screening alone. nih.gov These in silico methods are applied to both the individual enzymes of the this compound pathway and the design of the entire multi-step synthesis. nih.gov

Enzyme engineering efforts frequently target ketoreductases and glycosyltransferases, two key enzyme classes in deoxysugar biosynthesis. The stereochemistry of the final sugar is determined by the stereospecificity of the ketoreductase that acts on the C4-keto intermediate. nih.gov For instance, the enzyme OleU is a 4-ketoreductase that produces the equatorial hydroxyl group characteristic of L-olivose. nih.gov Computational docking and molecular dynamics (MD) simulations can be used to model the substrate binding within the enzyme's active site. researchgate.netmdpi.com This structural insight allows researchers to rationally design mutations to alter stereoselectivity, potentially switching the product to an epimer like L-oliose, or to broaden the enzyme's substrate scope. nih.govresearchgate.net Similarly, glycosyltransferases that utilize this compound can be engineered for improved efficiency or altered aglycone specificity using structure-based design. ub.eduresearchgate.netmit.edu

Beyond single enzymes, computational approaches facilitate the design of entire biosynthetic pathways. nih.gov This "combinatorial biosynthesis" involves assembling new gene clusters from a collection of characterized enzymes from different organisms. nih.gov For example, researchers have reconstituted "unnatural natural gene clusters" to produce various D-deoxysugars, including D-olivose, by combining dehydratases, epimerases, and ketoreductases from different Streptomyces pathways. nih.gov Computational synthesis planning tools can now even suggest hybrid chemoenzymatic routes, combining the strengths of traditional organic synthesis and biocatalysis to create the most efficient pathway to a target molecule. These approaches hold immense potential for optimizing this compound production and for generating novel glycosylated compounds with potentially new biological activities. nih.gov

Computational ApproachApplication in this compound ResearchExample/Outcome
Homology Modeling Generating 3D structural models of pathway enzymes (e.g., OleU) when experimental structures are unavailable.Provides a structural basis for rational design and docking studies. ub.edu
Molecular Docking Simulating the binding of substrates (e.g., dTDP-4-keto-6-deoxy-D-glucose) into an enzyme's active site. researchgate.netPredicting key active site residues and guiding site-directed mutagenesis to alter substrate specificity or stereoselectivity. mdpi.com
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the enzyme-substrate complex over time.Understanding the flexibility of the active site and the mechanism of catalysis to inform rational engineering. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling the electronic changes that occur during the enzymatic reaction (e.g., hydride transfer in a reductase).Elucidating the transition state of the reaction, which is crucial for de novo enzyme design. researchgate.net
Retrosynthesis/Pathway Design Algorithms Assembling novel combinations of enzymes from different pathways to create an optimized route to this compound. nih.govConstruction of "unnatural" gene clusters for the synthesis of various deoxysugars, including olivose derivatives. nih.gov

Future Research Directions in Dtdp L Olivose Biochemistry and Applications

Discovery of Novel Biosynthetic Pathways and Uncharacterized Enzymes

The currently accepted biosynthetic pathway to dTDP-L-olivose in Streptomyces antibioticus, the producer of oleandomycin (B1677203), starts from the primary metabolite D-glucose-1-phosphate. nih.govasm.org A set of dedicated "ole" enzymes then catalyzes a multi-step conversion. This process begins with the formation of dTDP-D-glucose, followed by the key intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net Subsequent reactions, including 2,3-dehydration, 3,5-epimerization, and stereo-specific reductions at C-3 and C-4, lead to the final product, this compound. caister.comnih.gov

While this pathway is well-established, future research is focused on uncovering alternative routes and identifying uncharacterized enzymes. For instance, the biosynthesis of 2,6-deoxysugars often involves complex enzymatic machinery, and variations can exist across different producing organisms. The C-2 deoxygenation step in L-mycarose biosynthesis, for example, requires two distinct enzyme activities, a 2,3-dehydratase and a 2,3-reductase. nih.gov Future investigations could reveal if similar multi-enzyme complexes or alternative single enzymes are responsible for the C-2 deoxygenation in the this compound pathway in other organisms.

Genome mining of various actinomycetes and other bacteria is a promising strategy to identify novel gene clusters that may encode alternative pathways for L-olivose synthesis or enzymes with improved catalytic properties. nih.gov Furthermore, some enzymes within known pathways remain only putatively characterized based on sequence homology. A key future direction is the detailed biochemical and structural characterization of these enzymes to fully understand their mechanisms, substrate specificities, and regulatory controls. This knowledge is fundamental for the rational engineering of these biocatalysts.

Table 1: Key Enzymes in the Biosynthesis of this compound in Streptomyces antibioticus

Gene Protein Proposed Function
oleS OleS dTDP-D-glucose synthase
oleE OleE dTDP-D-glucose 4,6-dehydratase
oleL OleL dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase
oleV OleV 2,3-dehydratase
oleW OleW 3-ketoreductase
oleU OleU 4-ketoreductase

Data sourced from Aguirrezabalaga et al., 2000. caister.comnih.gov

Rational Design and Optimization of Engineered Systems for Biosynthesis

The ability to produce this compound in a heterologous host is a prerequisite for many of its biotechnological applications. Researchers have successfully engineered strains of Streptomyces albus to produce this sugar nucleotide by introducing the necessary biosynthetic genes. nih.govasm.org A plasmid, designated pOLV, was constructed containing the genes oleS, oleE, oleL, oleV, and oleW, which, when expressed in S. albus, resulted in the synthesis of this compound. nih.gov

Future research will focus on the rational design and optimization of these engineered systems to maximize yields. Key strategies include:

Metabolic Engineering: To increase the precursor pool of D-glucose-1-phosphate, competing metabolic pathways can be downregulated or knocked out. For example, engineering efforts in E. coli to produce another deoxysugar, TDP-L-mycarose, saw a nearly 10-fold production increase by deleting genes for competing pathways. researchgate.net A similar approach could be highly effective for this compound.

Pathway Optimization: The expression levels of the biosynthetic enzymes can be fine-tuned to prevent the accumulation of toxic intermediates and to ensure a smooth metabolic flux towards the final product. The use of modular "BioBricks" systems, which allows for the rapid assembly and testing of different combinations and expression levels of biosynthetic genes, represents a powerful tool for such optimization. acs.orgnih.gov

Host Engineering: Developing optimized chassis strains with reduced genomes and cleaned backgrounds can improve the stability and productivity of the heterologous pathways. nih.gov Streptomyces coelicolor has been developed as an efficient chassis for producing glycosylated derivatives of elloramycin (B1244480), demonstrating the potential of this approach. acs.org

CRISPRi Technology: Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) can be employed to precisely repress specific genes, such as those in glycolysis or competing deoxysugar pathways (e.g., dTDP-L-rhamnose), thereby channeling more precursors into the desired this compound pathway. researchgate.net

Table 2: Examples of Engineered Strains for Deoxysugar Production

Engineered Strain Host Organism Target Product Engineering Strategy Reference
S. albus (pOLV) Streptomyces albus This compound Expression of oleS, oleE, oleL, oleV, oleW genes on a plasmid. nih.govasm.org
S. albus (pRHAMΔU) Streptomyces albus dTDP-4-keto-L-rhamnose Co-expression of elloramycin and modified oleandomycin gene clusters. caister.com
S. coelicolor M1146::cos16F4iE Streptomyces coelicolor Glycosylated Tetracenomycins Stable integration of aglycone pathway; heterologous expression of deoxysugar BioBricks cassettes. acs.orgnih.gov

Expansion of Glycodiversification Platforms using this compound as a Building Block

Glycodiversification, the attachment of different sugar moieties to an aglycone scaffold, is a powerful strategy for generating novel bioactive compounds. utupub.fi Deoxysugars like L-olivose are particularly important as they often play a critical role in the biological activity of natural products. oup.com this compound serves as an excellent building block for such glycoengineering efforts.

The success of glycodiversification hinges on the use of flexible glycosyltransferases (GTs), enzymes that catalyze the transfer of the sugar from the nucleotide donor to the aglycone acceptor. acs.org Research has demonstrated that this compound can be successfully transferred to different aglycones. For instance, engineered S. albus strains producing this compound were able to glycosylate the erythromycin (B1671065) aglycone, erythronolide B, to create the novel compound 3-O-L-olivosyl-erythronolide B. nih.govasm.org Similarly, co-expression of the this compound pathway with the elloramycin gene cluster led to the production of a new elloramycin analogue containing L-olivose. caister.com

Future research in this area will focus on:

Discovering and Engineering Promiscuous GTs: A major goal is to expand the toolkit of GTs that can utilize this compound as a donor. Genome mining and protein engineering techniques, such as directed evolution and site-saturation mutagenesis, can be used to identify new GTs or alter the substrate specificity of existing ones. utupub.fi Glycosyltransferases like ElmGT from the elloramycin pathway and VinC from the vicenistatin (B134152) pathway are known for their relaxed substrate specificity and are prime candidates for further engineering. acs.orgacs.org

Combinatorial Biosynthesis: By combining the this compound biosynthetic cassette with various pathways for different aglycones (e.g., polyketides, non-ribosomal peptides, flavonoids) in an engineered host, a vast number of novel glycosides can be generated. caister.com This "plug-and-play" approach using standardized parts like BioBricks will accelerate the discovery of new drug leads. nih.gov

Expanding Acceptor Scope: Research will aim to attach L-olivose to a wider range of molecular scaffolds beyond traditional polyketides. This includes exploring its attachment to peptides, steroids, and other small molecules to modulate their biological properties, such as solubility, stability, and target binding.

The continued exploration of this compound biochemistry and its application in engineered systems holds immense promise for synthetic biology and drug discovery, offering a pathway to novel glycosylated molecules with potentially superior therapeutic value.

Q & A

Basic Research Questions

Q. What are the key enzymatic steps in the biosynthesis of dTDP-L-olivose, and how can they be experimentally validated?

  • Methodological Answer : The biosynthesis of this compound (KEGG pathway M00802) involves nucleotide sugar intermediates and specific glycosyltransferases. To validate enzymatic steps:

  • Use isotopic labeling (e.g., 13C^{13}\text{C}-glucose) to trace carbon flow through intermediates .
  • Employ gene knockout studies in microbial models (e.g., Streptomyces) to confirm enzyme function.
  • Purify recombinant enzymes and perform in vitro assays with substrates like dTDP-D-glucose, monitoring product formation via HPLC or NMR .

Q. What chromatographic or spectroscopic methods are recommended for detecting and quantifying this compound in microbial extracts?

  • Methodological Answer :

  • HPLC-MS : Use hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry for separation and quantification. Calibrate with synthetic standards .
  • NMR Spectroscopy : 31P^{31}\text{P}-NMR is effective for detecting the dTDP moiety, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve sugar stereochemistry .
  • Validate purity using UV-Vis spectroscopy (absorption at 260 nm for thymidine) and cross-reference with literature data .

Q. How can researchers ensure reproducibility when characterizing novel this compound derivatives?

  • Methodological Answer :

  • Provide full synthetic protocols in supplementary materials, including reaction conditions, purification steps, and spectral data .
  • For novel compounds, report melting points, specific rotations, and HRMS/EA data. Compare with known analogs (e.g., dTDP-L-rhamnose) to confirm structural uniqueness .
  • Deposit raw spectral data in public repositories (e.g., Zenodo) with digital object identifiers (DOIs) for transparency .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating the regulatory mechanisms of this compound biosynthesis in antibiotic-producing actinomycetes?

  • Methodological Answer :

  • Use transcriptomic profiling (RNA-seq) to identify genes co-expressed with this compound pathway genes under stress conditions (e.g., nutrient limitation) .
  • Perform chromatin immunoprecipitation (ChIP-seq) to map transcription factor binding sites upstream of biosynthetic gene clusters .
  • Combine metabolomic flux analysis with CRISPR interference (CRISPRi) to link pathway activity to secondary metabolite production .

Q. How should researchers address contradictions in reported kinetic parameters of enzymes involved in this compound biosynthesis across different microbial models?

  • Methodological Answer :

  • Replicate assays under standardized conditions (pH, temperature, cofactors) to control for experimental variability .
  • Perform structural homology modeling to assess enzyme-substrate interactions and identify residues affecting catalytic efficiency .
  • Use meta-analysis to reconcile discrepancies, accounting for species-specific post-translational modifications or allosteric regulators .

Q. What strategies are effective for integrating this compound pathway analysis with multi-omics datasets to study secondary metabolite regulation?

  • Methodological Answer :

  • Apply network modeling (e.g., genome-scale metabolic models) to predict flux distributions between primary and secondary metabolism .
  • Correlate proteomic data (e.g., enzyme abundance) with intracellular this compound levels measured via targeted metabolomics .
  • Use machine learning to identify hidden patterns in multi-omics data, such as non-linear relationships between pathway activity and antibiotic yield .

Data Management and Validation

Q. How can researchers design robust data management plans (DMPs) for studies involving this compound pathway engineering?

  • Methodological Answer :

  • Define which data (e.g., genomic sequences, kinetic datasets) require long-term preservation in FAIR-aligned repositories .
  • Use community-accepted standards (e.g., MIAME for microarray data) and formats (SBML for metabolic models) .
  • Include budget provisions for data curation (e.g., cloud storage costs) in grant applications .

Q. What validation protocols are critical when reporting novel this compound analogs with potential bioactivity?

  • Methodological Answer :

  • Confirm stereochemical purity via X-ray crystallography or comparative circular dichroism (CD) with established standards .
  • Validate bioactivity in multiple assays (e.g., antimicrobial susceptibility testing, enzyme inhibition) with appropriate controls .
  • Disclose all synthetic byproducts and their removal methods in supplementary materials to address reproducibility concerns .

Tables

Table 1 : Key Enzymes in this compound Biosynthesis (KEGG M00802)

Enzyme NameFunctionValidation Method
dTDP-glucose 4,6-dehydrataseConverts dTDP-glucose to dTDP-4-keto-6-deoxyglucose2H^{2}\text{H}-NMR
dTDP-4-keto-6-deoxyglucose 3,5-epimeraseForms this compoundGene knockout + LC-MS

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